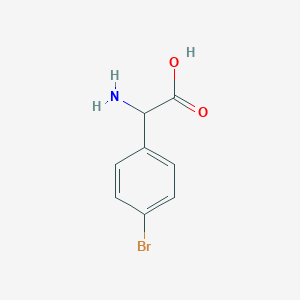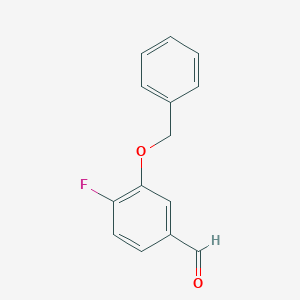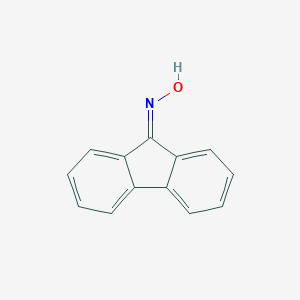
9-Fluorenone oxime
Übersicht
Beschreibung
9-Fluorenone oxime, also known as 9H-Fluoren-9-one oxime, is a compound with the molecular formula C13H9NO . It appears as a slightly pale yellow crystal or powder . It is the simplest member of the class fluoren-9-ones that is 9H-fluorene bearing an oxo substituent at position 9 .
Synthesis Analysis
Fluorenones, including 9-Fluorenone oxime, have been synthesized via various protocols since 1931 . These protocols include both green and non-green methods . The synthesis of fluorenones has been achieved through intramolecular and intermolecular processes . A study by Strashnova et al. discusses the complex formation of tri-and tetranitro-9-fluorenone oximes with 3d metals .Molecular Structure Analysis
The molecular weight of 9-Fluorenone oxime is 195.22 g/mol . The InChIKey of the compound is CRNNFEKVPRFZKJ-UHFFFAOYSA-N . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The photochemistry of 9-fluorenone oxime phenylglyoxylate has been studied using a variety of time-resolved methods . Photolysis of the compound yields the benzoyl radical, carbon dioxide, and the fluorene-9-iminyl radical on pulsed irradiation .Physical And Chemical Properties Analysis
9-Fluorenone oxime has a molecular weight of 195.22 g/mol . It has a Hydrogen Bond Donor Count of 1 . The compound is insoluble and sinks in water .Wissenschaftliche Forschungsanwendungen
Photocatalysis : 9-Fluorenone is used as a metal-free and additive-free photocatalyst for the selective oxidation of primary and secondary alcohols under visible light, converting a range of alcohols to corresponding carbonyl compounds using air/oxygen as an oxidant. This process has been applied to aliphatic, heteroaromatic, aromatic, alicyclic compounds, and steroids (Schilling et al., 2018).
Drug Molecule Conversion : The reductive amination of 9-fluorenone has been reported as a practical method with high yield conversion to 9-fluorenone oxime. This process is significant in the functionalization of the 9-Fluorenyl structural unit, crucial in drug molecule conversion (Xiang Ke-xu, 2014).
Photochemistry Research : The photochemistry of 9-fluorenone oxime phenylglyoxylate has been studied using time-resolved methods. This research provides insights into the behavior of radicals under irradiation, which is important for understanding photochemical reactions (Kolano et al., 2004).
Enzymatic Studies : 9-Fluorenone oxime is a substrate for rat liver aryl sulfotransferase, an enzyme involved in the sulfation and rearrangement of compounds. This enzyme facilitates the Beckmann-like conversion of 9-fluorenone oxime to phenanthridone, highlighting its role in drug metabolism and disposition (Mangold et al., 1986).
Genotoxicity Studies : The genotoxicity and cytotoxicity of 9-Fluorenone have been evaluated, particularly in the context of its use as a photosensitizer in visible-light cured resin systems. The studies have shown that 9-Fluorenone can induce genetic damage, emphasizing the need for safety evaluations in materials science (Yi-ching Li et al., 2008).
Self-Assembly and Material Science : The self-assembled behaviors of fluorenone derivatives have been investigated, particularly in the context of hydrogen bonding and its effects on molecular assembly. Such studies are crucial for the development of new materials and nanotechnology applications (Miao et al., 2016).
Safety And Hazards
9-Fluorenone oxime causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . In case of contact with eyes, it is recommended to rinse cautiously with water for at least 15 minutes and consult a physician .
Zukünftige Richtungen
Fluorenones, including 9-Fluorenone oxime, have potential applications in various domains, from materials to medicine . They are used in material sciences like organic field-effect transistors and organic electronic devices, whereas in medicinal chemistry domains they are employed as antibacterial, anticancer, antioxidant, neuromodulators, diuretics, and antivirals . Future directions include the development of more efficient synthesis protocols and exploring their potential applications .
Eigenschaften
IUPAC Name |
N-fluoren-9-ylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNFEKVPRFZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175919 | |
| Record name | Fluorenone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-Fluorenone oxime | |
CAS RN |
2157-52-0 | |
| Record name | Fluorenone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorenone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2157-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorenone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Fluorenone oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQN5AH5VZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



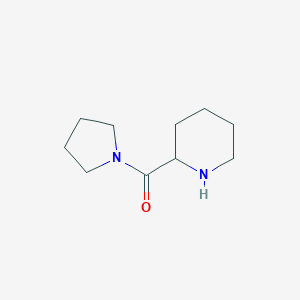
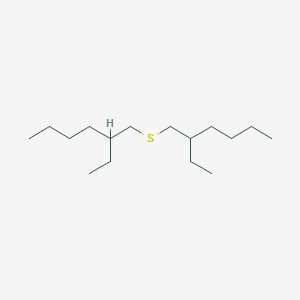
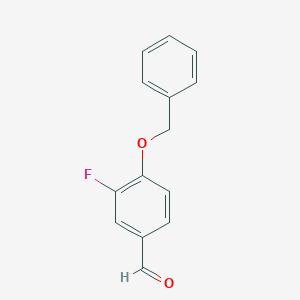
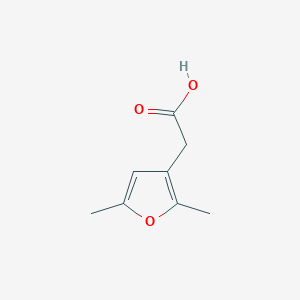
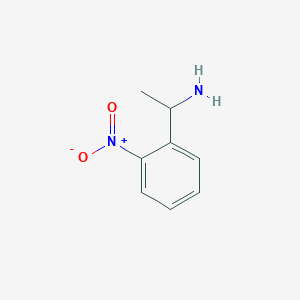

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
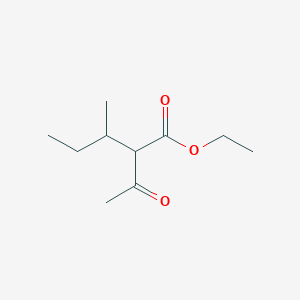
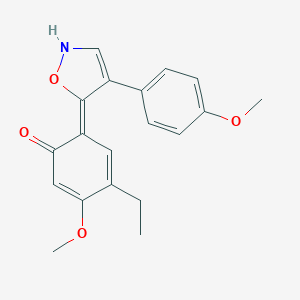
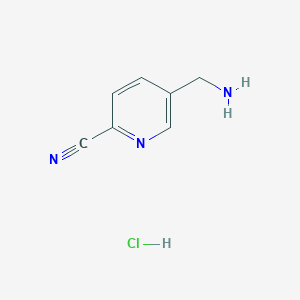

![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
